REACTION_CXSMILES
|
[CH:1]([CH:4]([C:8]1[CH:13]=[CH:12][C:11]([Cl:14])=[CH:10][CH:9]=1)[C:5](O)=[O:6])([CH3:3])[CH3:2].S(Cl)(Cl)=O.C(N(CC)CC)C.Cl.C(N(CC)CC)C>C(Cl)Cl>[Cl:14][C:11]1[CH:10]=[CH:9][C:8]([C:4]([CH:1]([CH3:3])[CH3:2])=[C:5]=[O:6])=[CH:13][CH:12]=1 |f:3.4|
|
Name
|
|
Quantity
|
53.2 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)C(C(=O)O)C1=CC=C(C=C1)Cl
|
Name
|
|
Quantity
|
21.5 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
38 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.C(C)N(CC)CC
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
maintained at 80° C. for 20 minutes
|
Duration
|
20 min
|
Type
|
CUSTOM
|
Details
|
were stripped to 75° C. at 0.5 mm Hg
|
Type
|
CUSTOM
|
Details
|
to precipitate after 30 minutes
|
Duration
|
30 min
|
Type
|
WAIT
|
Details
|
After 16 hours
|
Duration
|
16 h
|
Type
|
FILTRATION
|
Details
|
the reaction mixture was filtered
|
Type
|
WASH
|
Details
|
solid triethylamine hydrochloride was washed with heptane
|
Type
|
CUSTOM
|
Details
|
Most of the solvent was stripped from the filtrate by rotary evaporation at 50° C
|
Type
|
ADDITION
|
Details
|
The residue was diluted with 75 ml of heptane and additional triethylamine hydrochloride
|
Type
|
CUSTOM
|
Details
|
was removed by filtration as above
|
Type
|
ADDITION
|
Details
|
rediluted with 75 ml heptane
|
Type
|
TEMPERATURE
|
Details
|
The filtrate was cooled in dry ice
|
Type
|
CUSTOM
|
Details
|
crystallized
|
Type
|
FILTRATION
|
Details
|
The resulting crystals were filtered with a filter stick
|
Type
|
WASH
|
Details
|
washed with chilled heptane
|
Type
|
ADDITION
|
Details
|
diluted with one-half volume heptane
|
Type
|
CUSTOM
|
Details
|
crystallized at -80° C.
|
Type
|
CUSTOM
|
Details
|
stored at -80° C
|
Type
|
TEMPERATURE
|
Details
|
The filtrate solution was warmed
|
Type
|
DISTILLATION
|
Details
|
distilled through a Bantam
|
Type
|
CUSTOM
|
Details
|
at 90°-120° C
|
Type
|
CUSTOM
|
Details
|
collected as a bright yellow-orange liquid at a head temperature of 60°-85° C
|
Type
|
CUSTOM
|
Details
|
The distillate was crystallized from an equal volume of pentane at -80° C.
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
washed twice with heptane as above
|
Type
|
CUSTOM
|
Details
|
to give
|
Type
|
TEMPERATURE
|
Details
|
on warming
|
Type
|
CUSTOM
|
Details
|
were crystallized as above in a 6-inch test tube
|
Type
|
CUSTOM
|
Details
|
the melt was recrystallized immediately
|
Type
|
CUSTOM
|
Details
|
to give a third melt
|
Type
|
CUSTOM
|
Details
|
stripped to 50° C. at 5 mm Hg
|
Reaction Time |
2 d |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C=C1)C(=C=O)C(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 29.4 g | |
YIELD: CALCULATEDPERCENTYIELD | 60.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |